
N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline ring substituted with chlorine and methyl groups, and an ethylamine chain attached to a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine typically involves multiple steps. One common method includes the reaction of 2-chloro-6,7-dimethylquinoline with a suitable alkylating agent to introduce the ethylamine chain. This is followed by the attachment of the phenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]cyclohexanamine
- N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-methylbenzo[d][1,3]dioxol-5-amine
Uniqueness
N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine is unique due to its specific substitution pattern on the quinoline ring and the presence of both ethylamine and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C20H21ClN2 |
|---|---|
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C20H21ClN2/c1-14-10-17-12-18(20(21)23-19(17)11-15(14)2)13-22-9-8-16-6-4-3-5-7-16/h3-7,10-12,22H,8-9,13H2,1-2H3 |
Clave InChI |
PDRDGJSUOHOXRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=C(N=C2C=C1C)Cl)CNCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


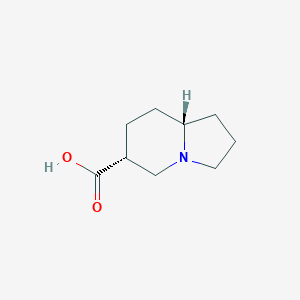
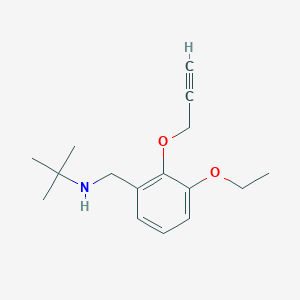

![methyl (1R,2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B13001449.png)
![2-(5-Oxothieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid](/img/structure/B13001456.png)
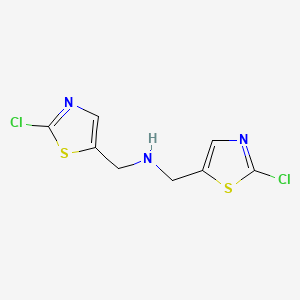
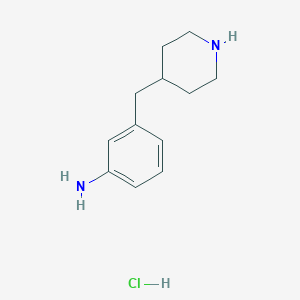
![(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B13001477.png)
![5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13001484.png)

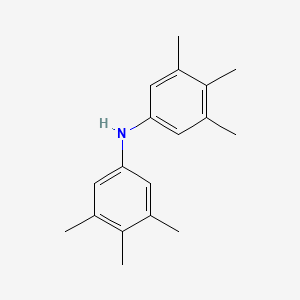
![Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B13001504.png)
![tert-Butyl10,10-difluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13001506.png)

